molecular formula C15H21BrClNO5 B4000073 3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid

3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid

Cat. No.: B4000073
M. Wt: 410.69 g/mol
InChI Key: RXJGKBIVLHTKMD-UHFFFAOYSA-N
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Description

3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine; oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxy ring, along with an amine group and oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination and chlorination of a methylphenol derivative, followed by the introduction of the phenoxy group. The final step involves the formation of the amine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrClNO.C2H2O4/c1-9(2)16-5-4-6-17-13-11(14)7-10(3)8-12(13)15;3-1(4)2(5)6/h7-9,16H,4-6H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJGKBIVLHTKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCNC(C)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 2
3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 3
3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 4
3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 5
3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-(2-bromo-6-chloro-4-methylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid

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